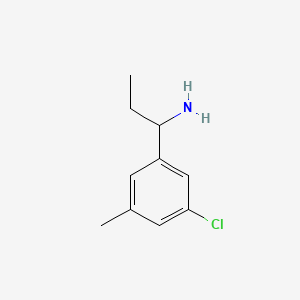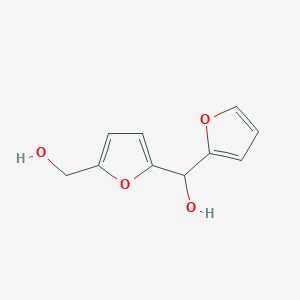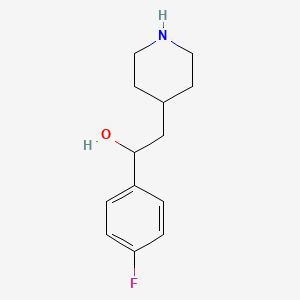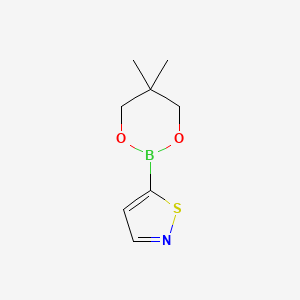
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole is an organic compound that features a boron-containing heterocyclic ring fused with an isothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole typically involves the reaction of isothiazole derivatives with boronic esters. One common method includes the use of 5,5-dimethyl-1,3,2-dioxaborinane as a boron source. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boron-containing intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: The isothiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in substitution reactions, particularly at the boron center, to form new boron-containing derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Boronic acids and borates.
Reduction: Amines and other reduced derivatives.
Substitution: Various boron-containing organic compounds.
Aplicaciones Científicas De Investigación
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole involves its interaction with specific molecular targets. The boron center can form reversible covalent bonds with nucleophilic sites in biological molecules, while the isothiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine
- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Uniqueness
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole is unique due to its combination of a boron-containing heterocycle and an isothiazole ring.
Propiedades
Fórmula molecular |
C8H12BNO2S |
|---|---|
Peso molecular |
197.07 g/mol |
Nombre IUPAC |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1,2-thiazole |
InChI |
InChI=1S/C8H12BNO2S/c1-8(2)5-11-9(12-6-8)7-3-4-10-13-7/h3-4H,5-6H2,1-2H3 |
Clave InChI |
GYAKXIWLPUGPCZ-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(C)C)C2=CC=NS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



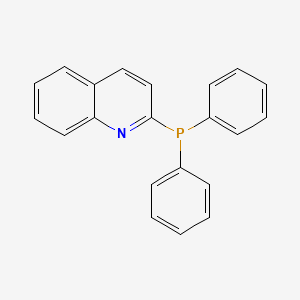
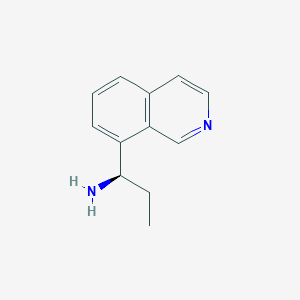
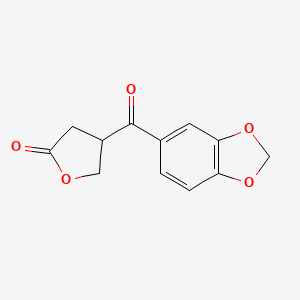
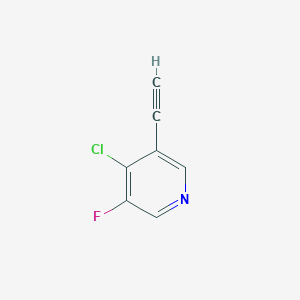
![2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12975572.png)
![5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-4-(1H-1,2,4-triazol-1-yl)pyrimidin-2(1H)-one](/img/structure/B12975575.png)
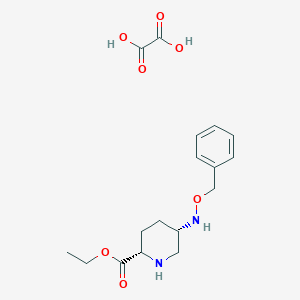

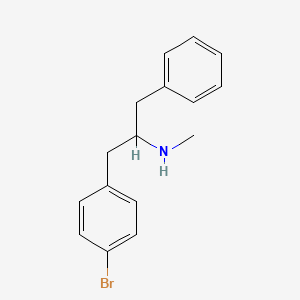
![((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B12975617.png)
